7-Bromo-4-hydroxy-3-iodoquinoline
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Overview
Description
7-Bromo-3-iodoquinolin-4(1h)-one is a heterocyclic compound with the molecular formula C9H5BrINO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoquinolin-4(1h)-one typically involves the halogenation of quinoline derivatives. One common method is the sequential bromination and iodination of quinolin-4(1h)-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods: Industrial production of 7-Bromo-3-iodoquinolin-4(1h)-one may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: 7-Bromo-3-iodoquinolin-4(1h)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
7-Bromo-3-iodoquinolin-4(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodoquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the quinoline ring can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, influencing cellular processes.
Comparison with Similar Compounds
- 7-Bromoquinolin-4(1h)-one
- 3-Iodoquinolin-4(1h)-one
- 7-Chloro-3-iodoquinolin-4(1h)-one
Comparison: Compared to similar compounds, 7-Bromo-3-iodoquinolin-4(1h)-one is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications. The combination of bromine and iodine also allows for more diverse chemical modifications and functionalization.
Properties
Molecular Formula |
C9H5BrINO |
---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
7-bromo-3-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |
InChI Key |
GRFAIOFFRXWXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)I |
Origin of Product |
United States |
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